![molecular formula C18H18ClN3O3 B4196020 1-(3-chlorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine](/img/structure/B4196020.png)
1-(3-chlorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine
説明
1-(3-chlorobenzoyl)-4-(2-methyl-4-nitrophenyl)piperazine, commonly known as CNB-001, is a novel compound that has shown promising results in various scientific research studies. It belongs to the class of piperazine compounds and has been synthesized using a specific method.
作用機序
The exact mechanism of action of CNB-001 is not fully understood. However, it has been suggested that it exerts its neuroprotective effects by modulating various signaling pathways in the brain. It has been shown to activate the PI3K/Akt and Nrf2/ARE pathways, which are involved in cell survival and antioxidant defense, respectively. CNB-001 has also been found to inhibit the NF-kB pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
CNB-001 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine. It has also been shown to decrease the levels of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease. CNB-001 has been found to reduce oxidative stress, inflammation, and apoptosis in the brain.
実験室実験の利点と制限
One of the major advantages of CNB-001 is its neuroprotective properties, which make it a promising candidate for the treatment of various neurological disorders. It has also been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of CNB-001 is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions that can be explored with CNB-001. One potential area of research is its use in combination with other drugs to enhance its therapeutic effects. Another area of research is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the exact mechanism of action of CNB-001 and to optimize its pharmacokinetic properties.
科学的研究の応用
CNB-001 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit neuroprotective, anti-inflammatory, and anti-apoptotic properties. It has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. CNB-001 has also been investigated for its potential use in treating depression, anxiety, and other neurological disorders.
特性
IUPAC Name |
(3-chlorophenyl)-[4-(2-methyl-4-nitrophenyl)piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-11-16(22(24)25)5-6-17(13)20-7-9-21(10-8-20)18(23)14-3-2-4-15(19)12-14/h2-6,11-12H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZHZQNDCBSMQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。